molecular formula C8H3BrClNO2 B13585744 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13585744
M. Wt: 260.47 g/mol
InChI Key: SIDVCXWDDKXIRZ-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of indole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

4-bromo-7-chloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3BrClNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)

InChI Key

SIDVCXWDDKXIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)C2=O)Br

Origin of Product

United States

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